Predicted Lipophilicity Advantage Over the 2-Hydroxyphenyl Analog
The target compound contains a lipophilic 2,3-dichlorophenyl group, whereas the closest commercially cataloged analog bears a hydrophilic 2-hydroxyphenyl substituent (4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one) . This substitution is predicted to increase logP by approximately 1.2–1.8 units, which may enhance passive membrane permeability [1]. No direct experimental logP values are available for either compound; the difference is based on fragment-based calculations.
| Evidence Dimension | Calculated logP (fragment-based) |
|---|---|
| Target Compound Data | Predicted logP ~3.2–3.8 |
| Comparator Or Baseline | 4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one (predicted logP ~1.4–2.0) |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.8 |
| Conditions | Fragment-based calculation; no experimental logP or PAMPA data available |
Why This Matters
Higher lipophilicity may translate into improved cell permeability for intracellular EED target engagement, a critical parameter for selection in cell-based assays.
- [1] Curtin, M. L. et al. SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorg. Med. Chem. Lett. 2017, 27, 1576-1583. View Source
